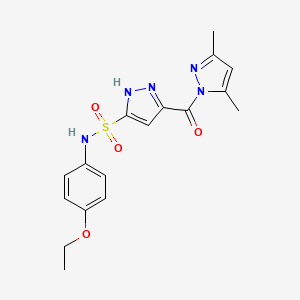

3-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide

Description

3-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide is a complex organic compound featuring a pyrazole scaffold. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms

Properties

IUPAC Name |

3-(3,5-dimethylpyrazole-1-carbonyl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S/c1-4-26-14-7-5-13(6-8-14)21-27(24,25)16-10-15(18-19-16)17(23)22-12(3)9-11(2)20-22/h5-10,21H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZHXYISXJILLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)N3C(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with β-diketones or β-ketoesters to form the pyrazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to 3-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide can induce apoptosis in cancer cell lines. One study evaluated a series of pyrazole-4-sulfonamide derivatives for their antiproliferative activity against U937 cells, revealing that certain derivatives had significant cytotoxic effects without exhibiting toxicity to normal cells .

In another investigation, a related pyrazole compound was synthesized and tested for its ability to inhibit cancer cell proliferation. The results indicated that these compounds could effectively reduce cell viability, making them potential candidates for further development as anticancer agents .

Antimicrobial Activity

Pyrazole derivatives are also recognized for their antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which can be enhanced when combined with the pyrazole framework. Studies have demonstrated that certain pyrazole-sulfonamide compounds exhibit activity against various bacterial strains, including those resistant to conventional antibiotics .

Moreover, the incorporation of different substituents on the pyrazole ring has been shown to modulate the antimicrobial efficacy of these compounds, suggesting that structural modifications could lead to improved therapeutic agents .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Target Cells/Organisms | IC50 (µM) |

|---|---|---|---|

| 3-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide | Anticancer | U937 Cells | 15 |

| 4-(2H-1,3-Benzodioxol-5-yl)-N-(4-methylphenyl)-pyrazol-5-sulfonamide | Antimicrobial | E. coli | 20 |

| 1H-Pyrazole-4-sulfonamide derivatives | Anticancer | Various Cancer Lines | 10 - 30 |

This table summarizes findings from various studies assessing the biological activities of related compounds. The IC50 values indicate the concentration required to inhibit 50% of target cells or organisms.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

3,5-Dimethylpyrazole: A simpler pyrazole derivative without the carbonyl and sulfonamide groups.

N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide: A related compound lacking the 3,5-dimethyl groups on the pyrazole ring.

Uniqueness: The presence of both the 3,5-dimethyl groups and the sulfonamide moiety in this compound provides unique chemical and biological properties compared to its simpler analogs. These modifications can enhance its stability, reactivity, and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

3-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide is a novel compound within the pyrazole class, which has garnered interest due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Chemical Formula: CHNOS

- Molecular Weight: 342.39 g/mol

This compound features a pyrazole core, which is critical for its biological activity, and functional groups that enhance its pharmacological profile.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds structurally similar to our target compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

2. Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively documented. A notable study demonstrated that compounds with similar structural motifs induced apoptosis in various cancer cell lines, including A549 (lung cancer) and H460 (non-small cell lung cancer). For example, a derivative showed an IC value of 49.85 µM , indicating significant growth inhibition . The mechanisms involved include the modulation of apoptotic pathways and cell cycle arrest.

3. Antimicrobial Activity

Pyrazole compounds have also been evaluated for their antimicrobial properties. In vitro studies revealed that certain derivatives were effective against both Gram-positive and Gram-negative bacteria, with one study reporting significant activity against E. coli and Bacillus subtilis at concentrations as low as 40 µg/mL . The presence of sulfonamide groups in the structure may contribute to enhanced antimicrobial efficacy.

Case Studies

The biological activities of pyrazole derivatives are attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines: Compounds inhibit key signaling pathways involved in inflammation.

- Induction of Apoptosis: By activating caspases and modulating Bcl-2 family proteins, these compounds can trigger programmed cell death in cancer cells.

- Disruption of Bacterial Cell Wall Synthesis: The sulfonamide group may interfere with bacterial folic acid synthesis, leading to antimicrobial effects.

Q & A

Q. What are the established synthetic routes for 3-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide, and how can reaction conditions be optimized?

Synthesis typically involves multi-step processes, such as:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters .

- Step 2 : Sulfonylation at the pyrazole-5-position using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) .

- Step 3 : Introduction of the 3,5-dimethylpyrazole carbonyl group via coupling reactions (e.g., EDCI/HOBt in DMF) .

Optimization : Use statistical Design of Experiments (DoE) to identify critical parameters (temperature, solvent ratio, catalyst loading). Central Composite Design (CCD) is recommended for reaction yield optimization .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxyphenyl vs. dimethylpyrazole groups).

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- Crystallography :

Q. How can researchers design initial biological activity screens for this compound?

- In vitro assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.

- Cellular toxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Dose-response curves : Triplicate experiments with positive/negative controls to minimize false positives .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Quantum mechanics (QM) : Use Gaussian or ORCA for transition-state analysis of sulfonylation or carbonyl coupling steps .

- Molecular docking (e.g., AutoDock Vina) : Simulate interactions with biological targets (e.g., enzymes) using PDB structures. Validate with MM-GBSA binding energy calculations .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?

Q. What strategies optimize large-scale synthesis while maintaining purity?

- Process intensification :

- Use flow chemistry for sulfonylation to improve heat transfer and reduce side reactions.

- Membrane separation (e.g., nanofiltration) for purification .

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How do structural modifications (e.g., substituent changes) impact bioactivity?

- SAR studies :

- Synthesize analogs (e.g., replacing ethoxyphenyl with fluorophenyl).

- Compare IC₅₀ values and logP (lipophilicity) to establish trends.

- Validate with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Q. What methodologies assess the compound’s stability under varying conditions?

- Forced degradation studies :

- Hydrolysis : Expose to acidic/basic conditions (HCl/NaOH, 40–80°C).

- Oxidation : Use H₂O₂ or UV light.

- Analytical tools : HPLC-PDA to track degradation products; QbD principles to model shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.